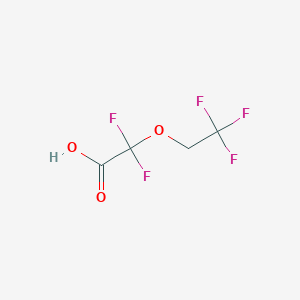

2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic acid is an organofluorine compound characterized by the presence of both difluoro and trifluoro groups attached to an acetic acid backbone. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic acid typically involves the reaction of 2,2,2-trifluoroethanol with a difluoroacetic acid derivative. The reaction is often carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include trifluoroethanol, difluoroacetic acid, and appropriate catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions may yield fluorinated alcohols or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products: The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different chemical processes .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound's properties make it suitable for use in developing herbicides and pesticides. Its fluorinated structure can enhance the efficacy and selectivity of agrochemical formulations.

Case Study: Herbicide Development

Research into similar fluorinated compounds has demonstrated improved herbicidal activity against resistant weed species. The incorporation of trifluoroethoxy groups has been linked to enhanced absorption and translocation within plant systems .

| Agrochemical Type | Efficacy | Target Species |

|---|---|---|

| Herbicide | High | Resistant Weeds |

Materials Science

Fluorinated compounds are increasingly used in materials science due to their unique thermal and chemical resistance properties. This compound can be integrated into polymer matrices to improve material performance.

Case Study: Polymer Composites

Studies indicate that incorporating 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic acid into polymer composites enhances thermal stability and reduces flammability. Such materials are valuable in aerospace and automotive industries where performance under extreme conditions is critical .

| Material Type | Improvement Metric | Application Area |

|---|---|---|

| Polymer Composite | Thermal Stability | Aerospace |

Wirkmechanismus

The mechanism by which 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biochemical outcomes .

Vergleich Mit ähnlichen Verbindungen

2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound also contains difluoro groups but has a fluorosulfonyl group instead of a trifluoroethoxy group.

2,2-Difluoro-2-(trifluoromethoxy)acetic acid: Similar in structure but with a trifluoromethoxy group.

Uniqueness: 2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic acid is unique due to its specific combination of difluoro and trifluoroethoxy groups, which impart distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high fluorine content and specific reactivity patterns .

Biologische Aktivität

2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic acid is an organofluorine compound characterized by its unique combination of difluoro and trifluoro groups. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. Despite its promising structure, comprehensive studies on its biological activity remain limited.

The compound's molecular structure includes a difluoroacetic acid backbone with a trifluoroethoxy substituent. This high fluorine content contributes to its unique chemical and physical properties, which can influence its biological interactions.

Molecular Formula: C4H5F5O3

CAS Number: 152538-73-3

Research indicates that this compound can interact with various biomolecules, including enzymes and proteins. However, detailed biochemical studies are sparse. The following aspects summarize the current understanding of its biochemical properties:

- Enzyme Interactions: The compound may bind to enzymes, potentially inhibiting or activating their functions.

- Gene Expression: It could influence gene expression through interactions with transcription factors or other regulatory proteins.

- Stability and Degradation: Information regarding the compound's stability and degradation in biological systems is currently lacking.

The proposed mechanism of action for this compound involves molecular interactions that enhance binding affinity to biological targets. The fluorine atoms may contribute to increased hydrophobicity and altered electronic properties, which can affect how the compound interacts with enzymes and receptors.

Biological Activity Data

Due to the limited availability of research data specifically addressing the biological activity of this compound, the following table summarizes findings from related studies on similar fluorinated compounds:

Case Studies

While specific case studies focusing solely on this compound are not available, related research on fluorinated compounds suggests potential avenues for exploration:

- Fluorinated Drug Development: Studies indicate that fluorinated compounds often exhibit enhanced bioavailability and metabolic stability. For instance, drugs containing trifluoromethyl groups have shown increased potency against specific enzymes .

- Enzyme Inhibition Studies: Research on structurally similar compounds has demonstrated that modifications in fluorine content can lead to significant changes in enzyme inhibition profiles .

- Radiochemical Applications: Trifluorinated compounds have been utilized in radiochemical methodologies for imaging purposes, highlighting their potential utility in medical diagnostics .

Eigenschaften

IUPAC Name |

2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5O3/c5-3(6,7)1-12-4(8,9)2(10)11/h1H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAARWBUMOXMZKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(C(=O)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.